molecular formula C15H27ClN2O3 B13730967 (S)-methyl 2-cyclohexyl-2-(piperidine-4-carboxamido)acetate hydrochloride

(S)-methyl 2-cyclohexyl-2-(piperidine-4-carboxamido)acetate hydrochloride

Cat. No.: B13730967
M. Wt: 318.84 g/mol
InChI Key: FBYMXIVNPMRLEI-ZOWNYOTGSA-N
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Description

(S)-methyl 2-cyclohexyl-2-(piperidine-4-carboxamido)acetate hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-cyclohexyl-2-(piperidine-4-carboxamido)acetate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Amidation: The carboxylic acid group on the piperidine ring is converted to an amide using reagents such as carbodiimides.

    Esterification: The resulting amide is then esterified with methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the ester with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the cyclohexyl ring or the piperidine nitrogen.

    Reduction: Reduction reactions may target the carbonyl groups in the ester or amide functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or ester derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Receptor Studies: Used in studies involving piperidine receptors.

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

Medicine

    Drug Development: Investigated for potential therapeutic effects, including pain relief and anti-inflammatory properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-methyl 2-cyclohexyl-2-(piperidine-4-carboxamido)acetate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to the observed pharmacological effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-cyclohexyl-2-(piperidine-4-carboxamido)acetate: Lacks the (S)-configuration.

    Ethyl 2-cyclohexyl-2-(piperidine-4-carboxamido)acetate: Similar structure with an ethyl ester instead of a methyl ester.

    2-Cyclohexyl-2-(piperidine-4-carboxamido)acetic acid: The free acid form.

Uniqueness

The (S)-configuration of (S)-methyl 2-cyclohexyl-2-(piperidine-4-carboxamido)acetate hydrochloride may confer unique stereochemical properties, affecting its binding affinity and specificity for molecular targets. This can result in distinct pharmacological profiles compared to its analogs.

Properties

Molecular Formula

C15H27ClN2O3

Molecular Weight

318.84 g/mol

IUPAC Name

methyl (2S)-2-cyclohexyl-2-(piperidine-4-carbonylamino)acetate;hydrochloride

InChI

InChI=1S/C15H26N2O3.ClH/c1-20-15(19)13(11-5-3-2-4-6-11)17-14(18)12-7-9-16-10-8-12;/h11-13,16H,2-10H2,1H3,(H,17,18);1H/t13-;/m0./s1

InChI Key

FBYMXIVNPMRLEI-ZOWNYOTGSA-N

Isomeric SMILES

COC(=O)[C@H](C1CCCCC1)NC(=O)C2CCNCC2.Cl

Canonical SMILES

COC(=O)C(C1CCCCC1)NC(=O)C2CCNCC2.Cl

Origin of Product

United States

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